molecular formula C11H20N2O2 B8187410 tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate

tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B8187410
M. Wt: 212.29 g/mol
InChI Key: OJDKDBHLSUSOBW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate (CAS: 2380300-79-6) is a chiral spirocyclic amine derivative widely utilized in medicinal chemistry as a building block for drug discovery. Its structure features a bicyclic system with two nitrogen atoms at positions 1 and 7, a tert-butyloxycarbonyl (Boc) protecting group, and an (R)-configured stereocenter at the 4-position of the spiro ring . This compound is particularly valued for its conformational rigidity, which enhances binding specificity in pharmacological targets, such as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKDBHLSUSOBW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Condensation and Reduction

The synthesis begins with ethyl malonate (C₇H₁₂O₄) undergoing nucleophilic substitution in ethanol at 25–80°C for 5 hours to form a diester intermediate. Subsequent reduction with lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 0–70°C yields a vicinal diol (C₅H₁₂O₂), critical for spirocycle formation.

Reaction Conditions:

StepReagentSolventTemperatureTime
1EthanolEthanol25–80°C5 h
2LiBH₄THF0–70°C2.5 h

Tosylation and Cyclization

The diol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 25°C for 12 hours, forming a ditosylate intermediate. Ring closure via cesium carbonate (Cs₂CO₃) in acetonitrile at 25–90°C for 3 hours generates the spiro[3.4]octane骨架.

Key Mechanistic Insight:
Cs₂CO₃ facilitates SN2 displacement, eliminating TsO⁻ and forming the six-membered transition state essential for spirocyclization.

Magnesium-Mediated Reduction

Magnesium chips in methanol reduce the tosyl-protected intermediate at 25–80°C for 1 hour, cleaving sulfonate groups and yielding a secondary amine. This step ensures the nitrogen centers remain reactive for subsequent Boc protection.

Boc Protection and Final Deprotection

Reaction with di-tert-butyl dicarbonate (Boc₂O) in DCM at 25°C for 12 hours introduces the tert-butyloxycarbonyl (Boc) group, stabilizing the amine. Final hydrogenolysis using palladium on carbon (Pd/C) in methanol removes residual protecting groups, affording the target compound in ≥85% purity.

Yield Optimization Data:

StepProductYield (%)Purity (HPLC)
4Cyclized intermediate7278
7Final compound6892

Stereochemical Control

The (4R) configuration is achieved through chiral auxiliaries or enzymatic resolution during the cyclization step. Asymmetric induction using (R)-BINOL-phosphoric acid catalysts enriches the desired enantiomer, though this method remains under patent protection.

Comparative Analysis of Alternative Routes

Grubbs Ring-Closing Metathesis

An alternative approach employs Grubbs II catalyst to form the spirocycle via olefin metathesis. While this method reduces step count, it struggles with regioselectivity, yielding ≤50% of the desired product.

Enzymatic Synthesis

Lipase-mediated acyl transfer in ionic liquids offers enantiomeric excess (ee) >99% but requires specialized equipment and prolonged reaction times (72–96 hours).

Industrial Scalability Challenges

Scaling the seven-step sequence necessitates addressing:

  • Exothermic risks during LiBH₄ reduction (requiring cryogenic reactors).

  • Pd/C filtration hazards due to pyrophoric residues.

  • Cost-effective chiral resolution at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

®-1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

®-1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key spirocyclic analogs of tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate, highlighting their structural differences, synthesis methods, and applications:

Compound Name CAS Number Molecular Formula Key Features Synthesis & Yield Applications
This compound 2380300-79-6 C₁₀H₁₈N₂O₂ Chiral (R)-configuration; Boc-protected; spiro[3.4]octane scaffold Synthesized via asymmetric catalysis; purity: 95% Intermediate for JAK inhibitors and antimalarials
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1148044-31-8 C₁₁H₂₀N₂O₂ Non-chiral; Boc-protected; spiro[3.4]octane with N at positions 2 and 6 Prepared via Pd/C-catalyzed hydrogenation; yield: 95% Precursor for oncology and antiviral agents
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate N/A C₁₂H₂₁NO₂S Thia-substituted spiro[4.4]nonane; sulfur atom enhances metabolic stability Synthesized via cyclization of thiourea intermediates; yield: 78% Potential use in CNS-targeted therapeutics
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate 1523571-10-9 C₁₀H₁₈N₂O₂ Smaller spiro[3.3]heptane core; reduced steric hindrance Generated via ring-closing metathesis; purity: 96% Fragment-based drug design
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate N/A C₂₃H₃₂N₂O₂ Elongated alkenyl side chain; (S)-configuration; spiro[2.5]octane Synthesized via iridium-catalyzed amination; yield: 98%, ee: 95% Kinase inhibitor development

Structural and Functional Differences

  • Spiro Ring Size and Rigidity: The spiro[3.4]octane core in the target compound provides intermediate ring strain compared to spiro[3.3]heptane (smaller, higher strain) or spiro[4.4]nonane (larger, more flexible) .
  • Stereochemistry: The (R)-configuration at position 4 enhances enantioselectivity in binding to chiral targets, as seen in JAK inhibitors, whereas non-chiral analogs like tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate exhibit broader but less specific activity .
  • Substituents: Thia-substituted derivatives (e.g., 7-thia-1-azaspiro[4.4]nonane) improve metabolic stability due to sulfur’s resistance to oxidative enzymes, whereas alkenyl side chains (e.g., in spiro[2.5]octane derivatives) enhance lipophilicity for membrane penetration .

Critical Analysis of Evidence

  • Contradictions : lists the molecular formula and weight of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate as "null," suggesting incomplete data, whereas provides full structural details for analogs .
  • Data Gaps : Melting points and solubility data are absent for many compounds (e.g., tert-butyl 1,5-diazaspiro[3.4]octane-1-carboxylate in ), limiting comparative physicochemical analysis .

Biological Activity

tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate is a compound that has garnered attention for its unique spirocyclic structure and potential biological activities. With a molecular formula of C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of 212.29 g/mol, this compound is classified under the diazaspiro series, which has been linked to various pharmacological effects.

  • IUPAC Name: tert-butyl (R)-1,7-diazaspiro[3.4]octane-1-carboxylate
  • CAS Number: 2381030-88-0
  • Purity: Typically ≥ 95%
  • Physical Form: Solid or semi-solid

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

  • Antimicrobial Activity:
    • Compounds with a diazaspiro structure have shown effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
  • Anticancer Properties:
    • Research indicates that derivatives of diazaspiro compounds can act as inhibitors for cancer-related targets such as the menin-MLL1 interaction, which is crucial in certain leukemias .
  • Neurological Effects:
    • Some studies suggest that these compounds may modulate neurotransmitter systems, potentially acting as dopamine receptor antagonists, which could have implications for treating conditions like schizophrenia and Parkinson's disease .

Study 1: Antimicrobial Activity

A study evaluated the activity of several diazaspiro derivatives against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay. The findings are summarized in Table 1 below.

Compound IDStructureMIC (μg/mL)
Compound AStructure0.016
Compound BStructure0.125
Compound CStructure0.250

Table 1: Minimum Inhibitory Concentrations (MIC) of diazaspiro compounds against Mycobacterium tuberculosis.

Study 2: Anticancer Activity

Another research focused on the anticancer properties of diazaspiro compounds in vitro and in vivo models:

  • In Vitro Results: The compound demonstrated significant cytotoxicity against various cancer cell lines.
  • In Vivo Results: Animal models showed reduced tumor growth when treated with the compound compared to controls.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

Compound NameStructure TypeNotable Activity
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylateSpirocyclicAntitubercular
Tert-butyl 2,8-diazaspiro[3.4]octane-8-carboxylateSpirocyclicAnticancer

Table 2: Comparison of biological activities among diazaspiro compounds.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterValue/Details
Temperature70°C
SolventDMF
CatalystIridium-based
Purification MethodColumn chromatography (SiO₂)
Yield98%
ee95% (HPLC-confirmed)

Methodological Note : Orthogonal design (e.g., varying solvent, temperature, catalyst loading) can systematically optimize yield and enantioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

Answer:
Primary Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., spirocyclic ring protons at δ 3.2–4.1 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z calculated for C₁₃H₂₃N₂O₂: 263.1756; observed: 263.1758) .
  • FTIR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amine/ether bonds .

Q. Resolving Discrepancies :

  • Variable Isolation : Use factorial design to test solvent polarity or temperature effects on spectral shifts .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced: How can computational chemistry and AI-driven simulations enhance reaction design for this compound?

Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes (e.g., reaction path searches using Gaussian or ORCA) .
  • AI-Driven Optimization : Machine learning models (e.g., COMSOL Multiphysics integrations) can simulate reaction kinetics and predict optimal conditions (e.g., solvent, catalyst ratio) .
  • Feedback Loops : Experimental data are fed back into simulations to refine predictive accuracy iteratively .

Q. Table 2: AI/Computational Tools in Reaction Design

Tool/ApproachApplication
Quantum Chemical SoftwareTransition state analysis
COMSOL MultiphysicsProcess simulation and optimization
Machine Learning ModelsPredictive yield/selectivity modeling

Advanced: How to address contradictions between theoretical predictions and experimental outcomes in reaction yields?

Answer:
Stepwise Methodology :

Hypothesis Testing : Isolate variables (e.g., catalyst loading, solvent) using factorial design to identify outliers .

Mechanistic Re-evaluation : Re-examine DFT-predicted intermediates for overlooked steric/electronic effects .

Iterative Refinement : Adjust reaction parameters (e.g., temperature gradients) based on regression analysis of yield vs. variable correlations .

Case Study : A 10% yield discrepancy in iridium-catalyzed amination was resolved by identifying trace moisture in DMF as a deactivating factor, validated via Karl Fischer titration .

Advanced: What multi-method approaches validate the stereochemical integrity of (4R)-configured derivatives?

Answer:

  • Chiral HPLC : Directly measures ee (e.g., 95% ee for (S)-configured analogs) .
  • X-ray Crystallography : Resolves absolute configuration of crystalline intermediates .
  • Circular Dichroism (CD) : Correlates experimental CD spectra with computational (TD-DFT) predictions to confirm stereochemistry .

Methodological Insight : Combining empirical data (HPLC) with theoretical models (TD-DFT) reduces ambiguity in stereochemical assignments .

Basic: How is stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks.
  • Analytical Monitoring : Track degradation via HPLC purity checks and NMR for structural changes .
  • Key Findings : Boc-protected analogs show stability in anhydrous, dark conditions at −20°C for >6 months .

Advanced: What strategies integrate high-throughput screening (HTS) with mechanistic studies?

Answer:

  • HTS Workflow :
    • Use 96-well plates to test 100+ ligand/catalyst combinations.
    • Automate LC-MS analysis for rapid yield/enantioselectivity screening.
  • Mechanistic Probes :
    • Isotope labeling (e.g., ²H/¹³C) to trace reaction pathways.
    • In-situ IR monitoring of intermediates .

Q. Table 3: HTS Parameters

ParameterDetails
Plate Format96-/384-well
Analysis ToolAutomated LC-MS
Variables TestedLigands, solvents, catalysts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.